Valeronitrile, 4-methyl-2-phenyl-
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Overview
Description
Valeronitrile, 4-methyl-2-phenyl-, also known as 4-methyl-2-phenylpentanenitrile, is an organic compound with the molecular formula C12H15N. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Valeronitrile, 4-methyl-2-phenyl-, can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-1-propanol with benzeneacetonitrile. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Valeronitrile, 4-methyl-2-phenyl-, often involves large-scale chemical processes. These processes are designed to optimize the yield and minimize the production costs. The use of advanced catalysts and controlled reaction environments are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
Valeronitrile, 4-methyl-2-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Valeronitrile, 4-methyl-2-phenyl-, has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Valeronitrile, 4-methyl-2-phenyl-, involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetonitrile: Similar in structure but lacks the methyl group.
2-Phenylpentanenitrile: Similar but without the methyl substitution on the pentane chain.
Uniqueness
Valeronitrile, 4-methyl-2-phenyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .
Properties
CAS No. |
5558-31-6 |
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Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-methyl-2-phenylpentanenitrile |
InChI |
InChI=1S/C12H15N/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-7,10,12H,8H2,1-2H3 |
InChI Key |
IOECVHZGSYWTKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
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